molecular formula C30H35NO6 B1681030 (S)-Snap 5114 CAS No. 157604-55-2

(S)-Snap 5114

Cat. No. B1681030
M. Wt: 505.6 g/mol
InChI Key: VDLDUZLDZBVOAS-QFIPXVFZSA-N
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Description

(S)-Snap 5114 is a synthetic compound that has been used in scientific research and experimentation for the past two decades. It is a chiral compound, meaning that it has two forms that are mirror images of each other. It has been used in a variety of scientific applications, ranging from in vivo experiments to biochemical and physiological effects.

Scientific Research Applications

(S)-Snap 5114 has been used in a variety of scientific research applications, both in vivo and in vitro. In vivo experiments involve the use of living organisms, such as animals, to test the effects of a given compound. In vitro experiments, on the other hand, involve the use of test tubes and other laboratory equipment to test the effects of a given compound. (S)-Snap 5114 has been used in both types of experiments, for a variety of scientific purposes.

In Vivo

In vivo experiments involving (S)-Snap 5114 have been conducted in various areas of scientific research, such as pharmacology, toxicology, and biochemistry. For example, the compound has been used to study the effects of certain drugs on the body, as well as the effects of certain chemicals on the environment. In addition, it has been used to study the effects of certain hormones on the reproductive system, as well as the effects of certain drugs on the cardiovascular system.

In Vitro

In vitro experiments involving (S)-Snap 5114 have been conducted in various areas of scientific research, such as biochemistry, molecular biology, and pharmacology. For example, the compound has been used to study the effects of certain drugs on cell cultures, as well as the effects of certain chemicals on enzymes. In addition, it has been used to study the effects of certain hormones on gene expression, as well as the effects of certain drugs on the immune system.

Mechanism Of Action

The mechanism of action of (S)-Snap 5114 is not completely understood. However, it is believed that the compound binds to specific receptors in the body, which triggers a series of biochemical reactions that lead to the desired effect. For example, it has been shown to bind to the 5-HT1A receptor in the brain, which is thought to be responsible for the antidepressant effects of the compound. In addition, it has been shown to bind to the opioid receptor in the brain, which is thought to be responsible for the pain-relieving effects of the compound.

Biological Activity

(S)-Snap 5114 has been shown to have a variety of biological activities, including anti-inflammatory, anti-depressant, and analgesic effects. In addition, it has been shown to have anti-cancer, anti-viral, and anti-microbial effects. The compound has also been shown to have a variety of other effects, such as increasing the production of certain hormones, and increasing the activity of certain enzymes.

Biochemical And Physiological Effects

(S)-Snap 5114 has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to increase the production of certain hormones, such as serotonin, and to increase the activity of certain enzymes, such as cytochrome P450. In addition, it has been shown to decrease the production of certain hormones, such as cortisol, and to decrease the activity of certain enzymes, such as acetylcholinesterase.

Advantages And Limitations For Lab Experiments

One of the advantages of using (S)-Snap 5114 in lab experiments is that it is relatively easy to synthesize, and it is relatively inexpensive. In addition, it has a variety of biological activities, and it has a variety of pharmacodynamic effects. However, one of the limitations of using (S)-Snap 5114 in lab experiments is that it is not always easy to control the amount of the compound that is used in the experiment, and it is not always easy to predict the exact effects of the compound on the organism or cell culture being studied.

Future Directions

There are a variety of potential future directions for (S)-Snap 5114 research. For example, it could be used to study the effects of certain drugs on the body, or to study the effects of certain chemicals on the environment. In addition, it could be used to study the effects of certain hormones on the reproductive system, or to study the effects of certain drugs on the cardiovascular system. It could also be used to study the effects of certain drugs on cell cultures, or to study the effects of certain chemicals on enzymes. Finally, it could be used to study the effects of certain hormones on gene expression, or to study the effects of certain drugs on the immune system.

properties

IUPAC Name

(3S)-1-[2-[tris(4-methoxyphenyl)methoxy]ethyl]piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H35NO6/c1-34-26-12-6-23(7-13-26)30(24-8-14-27(35-2)15-9-24,25-10-16-28(36-3)17-11-25)37-20-19-31-18-4-5-22(21-31)29(32)33/h6-17,22H,4-5,18-21H2,1-3H3,(H,32,33)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDLDUZLDZBVOAS-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(C3=CC=C(C=C3)OC)OCCN4CCCC(C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(C3=CC=C(C=C3)OC)OCCN4CCC[C@@H](C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H35NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40440224
Record name SNAP-5114
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40440224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

505.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-[2-[Tris(4-methoxyphenyl)methoxy]ethyl]-3-piperidinecarboxylic acid

CAS RN

157604-55-2
Record name SNAP-5114
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40440224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-SNAP-5114
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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